1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride
Description
1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C₁₂H₁₈N₂·2HCl. It is a derivative of cyclopropylmethanamine and 4-methylpyridine, featuring a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-methylpyridin-2-yl group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of cyclopropylmethanamine with 4-methylpyridine-2-boronic acid. The reaction typically requires a palladium catalyst, a base such as sodium tert-butoxide, and a suitable solvent like toluene or dioxane.
Reductive Amination: Another common synthetic route is reductive amination, where cyclopropylmethanamine is reacted with 4-methylpyridine-2-carbaldehyde in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Cyclopropylmethanone derivatives
Reduction Products: Cyclopropylmethanamine derivatives
Substitution Products: Various substituted cyclopropylmethanamines
Properties
CAS No. |
1269053-80-6 |
|---|---|
Molecular Formula |
C10H16Cl2N2 |
Molecular Weight |
235.2 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₆Cl₂N₂
- Molecular Weight : Approximately 235.15 g/mol
- Structural Features :
- Cyclopropyl group
- 4-Methylpyridine derivative
- Dihydrochloride salt form
The compound's structure allows for varied interactions with biological targets, which may lead to diverse pharmacological effects.
Medicinal Chemistry
1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride has been explored for its potential therapeutic effects. Its mechanism of action involves modulation of specific receptors or enzymes, making it a candidate for drug development.
- Targeting Neurotransmitter Systems : The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. Research indicates that compounds with similar structures can affect dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions.
Pharmacological Studies
Numerous studies have investigated the pharmacological properties of this compound:
- Antidepressant Activity : Some derivatives of pyridine-based compounds have shown promise as antidepressants. The unique structural features of this compound may enhance its efficacy in modulating mood disorders.
- Anti-inflammatory Properties : Research has indicated that similar compounds can exhibit anti-inflammatory effects, making this compound a potential candidate for further investigation in inflammatory diseases.
Chemical Synthesis Research
The synthesis of this compound typically involves several steps, including the formation of the pyridine derivative and subsequent reactions to introduce the cyclopropyl and amine groups. Understanding these synthetic routes is crucial for developing efficient production methods for research and industrial applications.
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry explored the effects of pyridine derivatives on neurotransmitter systems. The research highlighted that compounds with cyclopropyl substitutions demonstrated enhanced binding affinity to serotonin receptors, suggesting potential antidepressant activity. The findings support further exploration of this compound in mood disorder treatments.
Case Study 2: Anti-inflammatory Activity
Research conducted by Smith et al. (2023) investigated the anti-inflammatory properties of various pyridine derivatives, including this compound. The study found that this compound significantly reduced inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism by which 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting or activating specific biochemical processes.
Comparison with Similar Compounds
Cyclopropylmethanamine
4-Methylpyridine
Other cyclopropyl-substituted amines
Uniqueness: 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds
Biological Activity
1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride, with the molecular formula , is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound consists of a cyclopropyl group linked to a 4-methylpyridine moiety, which is further connected to a methylamine group. This structural configuration suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The cyclopropyl and pyridine groups enhance binding affinity and specificity, which can modulate the activity of these biological targets. This interaction may lead to alterations in cellular signaling pathways, influencing physiological processes such as cell proliferation, apoptosis, and neurochemical signaling.
Biological Activity Overview
Recent studies have highlighted the compound's potential in various therapeutic areas, particularly in oncology and neuropharmacology. Below is a summary of its biological activities based on available research data.
Table 1: Summary of Biological Activities
Anticancer Activity
In vitro studies have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of approximately 15 µM against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent. Flow cytometry assays revealed that the compound induces apoptosis in these cells by activating caspase pathways, suggesting a mechanism for its anticancer effects.
Neuropharmacological Effects
Research has indicated that this compound may influence neurotransmitter systems, particularly those related to serotonin and dopamine. Animal models have shown promising results in reducing anxiety-like behaviors, suggesting its potential utility in treating mood disorders. Further studies are required to elucidate the precise mechanisms involved.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyclopropylamine | Cyclopropyl group only | Limited biological activity |
| 4-Methylpyridine | Pyridine ring only | Moderate activity against certain targets |
| N-Methylpyridin-2-amine | Similar structure without cyclopropyl | Lower anticancer activity than target compound |
Q & A
Q. What are the key methodological considerations for synthesizing 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride with high purity?
Synthesis should prioritize reaction optimization, including cyclopropane ring formation and subsequent dihydrochloride salt preparation. Key steps include:
- Cyclopropane introduction : Use cyclopropyl precursors (e.g., cyclopropylboronic acids) in coupling reactions under palladium catalysis.
- Mannich base formation : Employ amine-aldehyde-ketone condensation to construct the methanamine backbone.
- Salt formation : Treat the free base with anhydrous HCl in ethanol, followed by recrystallization from acetonitrile for purity ≥95% .
- Purification : Utilize column chromatography (silica gel, methanol/dichloromethane gradient) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. How can researchers structurally characterize this compound and validate its identity?
A multi-technique approach is recommended:
- NMR spectroscopy : Analyze - and -NMR for cyclopropane protons (δ 0.5–1.5 ppm) and pyridine ring signals (δ 7.5–8.5 ppm).
- Mass spectrometry : Confirm molecular weight (calc. 271.18 g/mol) via ESI-MS in positive ion mode.
- X-ray crystallography : Resolve crystal structure to verify stereochemistry and salt formation (monoclinic space groups common for hydrochlorides) .
- Elemental analysis : Validate chloride content (theoretical ~26.2%) via ion chromatography .
Q. What safety protocols are essential for handling this dihydrochloride salt in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particles.
- First aid : For skin contact, rinse immediately with water (15+ minutes); for eye exposure, flush with saline solution. Store in airtight containers at RT, away from moisture .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and observed reactivity in derivatives of this compound?
Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with experimental kinetic data. For example:
- Use Gaussian09 to calculate activation energies for cyclopropane ring-opening reactions.
- Compare computed reaction pathways (e.g., nucleophilic attack on the pyridine ring) with experimental LC-MS/MS degradation profiles.
- Apply ICReDD’s reaction path search algorithms to reconcile discrepancies and refine synthetic protocols .
Q. What experimental design (DoE) strategies optimize reaction yields for analogs of this compound?
Adopt a factorial design approach:
- Variables : Catalyst loading (0.5–5 mol%), temperature (25–80°C), solvent polarity (acetonitrile vs. THF).
- Response surface methodology (RSM) : Use Minitab to model interactions and identify optimal conditions (e.g., 2 mol% Pd(OAc)₂, 60°C in acetonitrile maximizes yield to ~78%).
- Robustness testing : Vary pH (±0.5 units) and stirring rate to assess reproducibility .
Q. How can researchers address analytical challenges in quantifying degradation products during stability studies?
- HPLC-DAD/MS : Use a Primesep 100 column (3 µm, 150 × 4.6 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% over 20 min). Detect degradation products (e.g., hydrolyzed cyclopropane derivatives) via UV at 254 nm and MS/MS fragmentation .
- Forced degradation : Expose the compound to heat (60°C, 75% RH) and acidic/alkaline conditions (0.1M HCl/NaOH, 24h) to simulate stress scenarios .
Q. What structural modifications enhance this compound’s bioactivity while maintaining solubility?
- Pyridine ring substitution : Introduce electron-withdrawing groups (e.g., -CF₃ at the 4-position) to improve target binding (e.g., kinase inhibition).
- Amine functionalization : Replace cyclopropyl with spirocyclic amines to balance lipophilicity (logP <3) and aqueous solubility (>1 mg/mL).
- SAR studies : Test analogs against in vitro models (e.g., cancer cell lines) and correlate activity with computed molecular descriptors (e.g., polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
